3-Amino-2,6-dichloroisonicotinic acid
Overview
Description
3-Amino-2,6-dichloroisonicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is a derivative of isonicotinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in biochemical reactions
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid, followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2,6-dichloroisonicotinic acid, which is then treated with ammonia to introduce the amino group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The process typically includes steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dichloroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-Amino-2,6-dichloroisonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural immune system and inducing systemic acquired resistance (SAR). This makes the plant resistant to various pathogens by activating defense-related genes and pathways . The compound’s ability to mimic pathogen attack triggers a robust immune response, enhancing the plant’s overall resistance .
Comparison with Similar Compounds
3-Amino-2,6-dichloroisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: Unlike this compound, isonicotinic acid lacks the amino and dichloro substituents, making it less reactive in certain chemical reactions.
Nicotinic acid: This compound has a carboxyl group at the 3-position instead of the 4-position, resulting in different chemical properties and biological activities.
2,6-Dichloroisonicotinic acid: This compound is similar but lacks the amino group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLOTZPQFRWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731611 | |
Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58484-01-8 | |
Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.